molecular formula C9H8BrNO3 B15322010 1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol

1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol

Cat. No.: B15322010
M. Wt: 258.07 g/mol
InChI Key: PJYXXKISFRWCKP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring bonded to a phenyl group substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-nitrobenzaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can achieve the reduction of the nitro group.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(3-Bromo-5-nitrophenyl)cyclopropanone.

    Reduction: Formation of 1-(3-Bromo-5-aminophenyl)cyclopropan-1-ol.

    Substitution: Formation of 1-(3-Azido-5-nitrophenyl)cyclopropan-1-ol or 1-(3-Mercapto-5-nitrophenyl)cyclopropan-1-ol.

Scientific Research Applications

1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-nitrophenyl)ethanol
  • 1-(3-Bromo-5-nitrophenyl)propan-1-ol
  • 1-(3-Bromo-5-nitrophenyl)butan-1-ol

Uniqueness

1-(3-Bromo-5-nitrophenyl)cyclopropan-1-ol is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-(3-bromo-5-nitrophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrNO3/c10-7-3-6(9(12)1-2-9)4-8(5-7)11(13)14/h3-5,12H,1-2H2

InChI Key

PJYXXKISFRWCKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)[N+](=O)[O-])O

Origin of Product

United States

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